An In-depth Technical Guide to 2-Acetyl-3,5-dimethylpyrazine (CAS: 54300-08-2)
An In-depth Technical Guide to 2-Acetyl-3,5-dimethylpyrazine (CAS: 54300-08-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3,5-dimethylpyrazine, with the CAS number 54300-08-2, is an aromatic ketone belonging to the pyrazine class of compounds.[1] Pyrazines are heterocyclic aromatic organic compounds that are widespread in nature and are known for their distinct aromas, often associated with roasted, nutty, or toasted scents.[2][3] While extensively used as a flavor and fragrance agent in the food and cosmetic industries, the broader biological activities and potential pharmaceutical applications of 2-Acetyl-3,5-dimethylpyrazine remain an area of limited specific research.[3][4] This technical guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, a plausible synthesis method, analytical techniques, and a discussion of the known biological activities of related pyrazine derivatives, which may inform future research into its therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Acetyl-3,5-dimethylpyrazine is presented in the tables below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 54300-08-2 |
| IUPAC Name | 1-(3,5-dimethylpyrazin-2-yl)ethanone[5] |
| Molecular Formula | C₈H₁₀N₂O[5] |
| Molecular Weight | 150.18 g/mol [5] |
| Canonical SMILES | CC1=CN=C(C(=N1)C)C(=O)C[5] |
| InChI Key | UCGOSAWBWFUKDT-UHFFFAOYSA-N[5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[6] |
| Odor | Roasted hazelnut with caramel popcorn nuances[1] |
| Boiling Point | 70 °C at 7 mmHg[1] |
| Density | 1.073 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.517[1] |
| Vapor Pressure | 3.00 mmHg at 20 °C[3] |
| Flash Point | 90.56 °C (195 °F)[3] |
| Solubility | Soluble in water and organic solvents[6] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-Acetyl-3,5-dimethylpyrazine is not extensively documented in publicly available literature, a plausible and effective method is the oxidation of its corresponding ethyl precursor, 2-ethyl-3,5-dimethylpyrazine. This method is analogous to the synthesis of other acetylpyrazines.
Experimental Protocol: Synthesis via Oxidation
This protocol is adapted from the synthesis of 2-acetyl-3-ethylpyrazine and outlines a potential route to 2-Acetyl-3,5-dimethylpyrazine.
Materials and Equipment:
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2-ethyl-3,5-dimethylpyrazine
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Glacial acetic acid
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Peracetic acid (40% solution)
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Diethyl ether
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Hexane
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Anhydrous magnesium sulfate
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Three-neck round-bottom flask
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Stirrer, thermometer, reflux condenser, addition funnel
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Heating mantle
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Rotary evaporator
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Fractional distillation apparatus
Procedure:
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Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, dissolve 2-ethyl-3,5-dimethylpyrazine in glacial acetic acid.
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Heating: Heat the solution to 75 °C with constant stirring.
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Oxidation: Slowly add a stoichiometric equivalent of 40% peracetic acid dropwise from the addition funnel over a period of 20-30 minutes. Maintain the reaction temperature at 75-80 °C. The color of the reaction mixture may change during this process.
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Reaction Completion: After the addition is complete, continue stirring the mixture at 70-80 °C for an additional hour to ensure the reaction goes to completion.
-
Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator. The crude product will be an oily residue.
-
Purification:
-
Perform fractional distillation of the crude oil under vacuum to isolate the 2-Acetyl-3,5-dimethylpyrazine.
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For further purification, dissolve the collected fraction in diethyl ether, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
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Analytical Methods
The characterization and quantification of 2-Acetyl-3,5-dimethylpyrazine are typically achieved through standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Table 3: Spectroscopic Data
| Technique | Data Highlights |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 150. Key fragments can be observed in publicly available spectra.[7] |
| ¹H NMR | Spectral data is available through chemical databases.[5] |
| ¹³C NMR | Spectral data is available through chemical databases.[5] |
Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the quantitative analysis of 2-Acetyl-3,5-dimethylpyrazine in a sample matrix.
Materials and Equipment:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
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A suitable capillary column (e.g., DB-5ms or equivalent)
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Helium carrier gas
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Sample containing 2-Acetyl-3,5-dimethylpyrazine
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Appropriate solvent (e.g., dichloromethane or hexane)
-
Internal standard (e.g., a deuterated pyrazine analog)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the volatile and semi-volatile compounds, including 2-Acetyl-3,5-dimethylpyrazine, into a suitable solvent.
-
Spike the sample with a known concentration of an internal standard.
-
-
GC-MS System Parameters:
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized for the specific sample matrix).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions of 2-Acetyl-3,5-dimethylpyrazine and the internal standard is recommended.
-
-
Data Analysis:
-
Identify the 2-Acetyl-3,5-dimethylpyrazine peak based on its retention time and mass spectrum.
-
Quantify the compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.
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Biological Activity and Potential for Drug Development
While there is a lack of specific studies on the biological activities of 2-Acetyl-3,5-dimethylpyrazine, the broader class of pyrazine derivatives has been shown to possess a wide range of pharmacological effects. These include antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. For instance, some pyrazine derivatives have been investigated as inhibitors of c-Met and VEGFR-2, which are important targets in cancer therapy.
Given the absence of direct biological data for 2-Acetyl-3,5-dimethylpyrazine, a logical first step for its investigation as a potential therapeutic agent would be a comprehensive biological screening.
Proposed Experimental Protocol: In Vitro Biological Screening
This protocol outlines a general approach for the initial biological evaluation of 2-Acetyl-3,5-dimethylpyrazine.
Assays:
-
Cytotoxicity Assay:
-
Cell Lines: A panel of human cancer cell lines (e.g., from different tissue origins) and a non-cancerous control cell line.
-
Method: MTT or similar cell viability assays to determine the concentration-dependent cytotoxic effects and calculate the IC₅₀ value.
-
-
Antimicrobial Assay:
-
Microorganisms: A panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
-
Antioxidant Assay:
-
Methods: DPPH radical scavenging assay and/or cellular antioxidant assays to evaluate the compound's ability to neutralize free radicals.
-
-
Enzyme Inhibition Assays:
-
Targets: Based on structural similarity to known inhibitors, select relevant enzymes for screening (e.g., kinases, proteases).
-
Method: In vitro enzyme activity assays to determine inhibitory potential.
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Conclusion
2-Acetyl-3,5-dimethylpyrazine is a well-characterized compound in terms of its chemical and physical properties, primarily due to its use in the flavor and fragrance industry. However, its potential in the realm of drug discovery and development remains largely unexplored. The synthesis and analytical methods are straightforward and can be readily implemented in a research setting. The diverse biological activities of other pyrazine derivatives suggest that 2-Acetyl-3,5-dimethylpyrazine could be a valuable candidate for biological screening to uncover novel therapeutic properties. This technical guide serves as a foundational resource for researchers interested in further investigating this intriguing molecule.
References
- 1. 2-Acetyl-3,5-dimethylpyrazine | 54300-08-2 [chemicalbook.com]
- 2. Antioxidant Activities and Volatile Flavor Components of Selected Single-Origin and Blend Chocolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-acetyl-3,5(or 6)-dimethyl pyrazine, 72797-17-2 [thegoodscentscompany.com]
- 4. amsbio.com [amsbio.com]
- 5. 2-Acetyl-3,5-dimethylpyrazine | C8H10N2O | CID 104721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Acetyl-3,(5 or 6)-dimethylpyrazine | C8H11N2O+ | CID 3085845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
